molecular formula C18H16O B14724894 1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one CAS No. 5689-92-9

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one

Cat. No.: B14724894
CAS No.: 5689-92-9
M. Wt: 248.3 g/mol
InChI Key: OFOHVAXIGPSYBJ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C18H16O It is a member of the propargyl ketone family, characterized by the presence of a phenyl group and a trimethylphenyl group attached to a prop-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is unique due to the presence of the trimethylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to similar compounds .

Properties

CAS No.

5689-92-9

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one

InChI

InChI=1S/C18H16O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-8,11-12H,1-3H3

InChI Key

OFOHVAXIGPSYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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